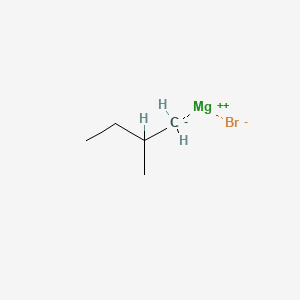

2-methylbutylmagnesium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methylbutylmagnesium bromide is an organometallic compound belonging to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C₅H₁₁BrMg and is typically used in solution form, often in tetrahydrofuran (THF) or diethyl ether. The Grignard reaction, discovered by Victor Grignard, involves the reaction of an alkyl or aryl halide with magnesium metal to form the corresponding organomagnesium halide.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methylbutylmagnesium bromide is synthesized by reacting 2-methylbutyl bromide with magnesium turnings in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:

2-Methylbutyl bromide+Magnesium→2-Methylbutylmagnesium bromide

Industrial Production Methods: In industrial settings, the preparation of Grignard reagents like this compound is often carried out in large reactors equipped with efficient stirring and cooling systems. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product. The reaction is typically initiated by adding a small amount of iodine or a reactive halide to activate the magnesium surface.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylbutylmagnesium bromide undergoes a variety of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.

Reduction Reactions: Can reduce certain functional groups, such as nitriles, to amines.

Common Reagents and Conditions:

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.

Epoxides: Opens epoxide rings to form alcohols.

Acid Chlorides and Esters: Reacts to form tertiary alcohols after two additions.

Major Products:

Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.

Amines: When reducing nitriles.

Aplicaciones Científicas De Investigación

2-Methylbutylmagnesium bromide is used extensively in scientific research due to its versatility in forming carbon-carbon bonds. Some applications include:

Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.

Material Science: Employed in the preparation of polymers and other advanced materials.

Medicinal Chemistry: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

Biological Studies: Used to modify biomolecules for studying their functions and interactions.

Mecanismo De Acción

The mechanism of action of 2-methylbutylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. The general mechanism for the reaction with a carbonyl compound is as follows:

Nucleophilic Attack: The carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon.

Formation of Alkoxide: The intermediate alkoxide is formed.

Protonation: The alkoxide is protonated to form the final alcohol product.

Comparación Con Compuestos Similares

Methylmagnesium Bromide: Used for forming primary alcohols.

Ethylmagnesium Bromide: Used for forming secondary alcohols.

Phenylmagnesium Bromide: Used for forming tertiary alcohols and aromatic compounds.

Uniqueness: The branched structure of 2-methylbutylmagnesium bromide can lead to different steric and electronic effects compared to linear Grignard reagents, making it useful for specific synthetic applications where such effects are desired.

Actividad Biológica

2-Methylbutylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent, notable for its nucleophilic properties and utility in organic synthesis. This article delves into the biological activity of this compound, focusing on its chemical behavior, kinetic properties, and potential applications in synthetic chemistry.

This compound is synthesized through the reaction of magnesium turnings with 2-bromo-2-methylbutane in an ether solvent. The reaction typically requires dry conditions to prevent hydrolysis. The general reaction can be represented as follows:

where R represents the 2-methylbutyl group. The resulting Grignard reagent is a strong nucleophile, capable of attacking electrophiles such as carbonyl compounds.

Kinetic Studies

Research indicates that the inversion process of this compound exhibits a kinetic order of approximately 2.5. This suggests a complex mechanism involving multiple steps or interactions during the inversion process, which is critical for understanding its reactivity and stability in various conditions .

Table 1: Kinetic Parameters of Inversion

| Parameter | Value |

|---|---|

| Kinetic Order | 2.5 |

| Activation Energy (E_a) | ~12 kcal/mol |

| Pre-exponential Factor (A) | ~10^10 sec^-1 |

Biological Activity and Applications

While primarily utilized in synthetic organic chemistry, the biological activity of this compound can be inferred through its reactivity with various substrates. Its nucleophilic nature allows it to participate in several important reactions:

- Nucleophilic Addition : The compound can add to carbonyl groups to form alcohols, which are vital intermediates in pharmaceutical synthesis.

- Synthesis of Complex Molecules : It has been employed in constructing complex molecules such as α-keto-4-amino-2-methyl pyrimidines, showcasing its versatility in synthetic routes .

Case Studies

- Inversion Mechanism Study : A detailed investigation into the inversion kinetics of this compound revealed insights into its configuration stability. The study highlighted that the inversion rate remains consistent across different solvents, indicating robust behavior under varying conditions .

- Synthetic Applications : In a synthetic route involving Grignard reagents, researchers demonstrated that using this compound led to moderate yields of desired products when reacting with electrophiles at low temperatures, emphasizing its effectiveness in selective reactions .

Propiedades

IUPAC Name |

magnesium;2-methanidylbutane;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.BrH.Mg/c1-4-5(2)3;;/h5H,2,4H2,1,3H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXRAPAVYLNVEV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)[CH2-].[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.